2-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline
CAS No.: 1274049-48-7
Cat. No.: VC2557100
Molecular Formula: C13H11N3OS
Molecular Weight: 257.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1274049-48-7 |
|---|---|
| Molecular Formula | C13H11N3OS |
| Molecular Weight | 257.31 g/mol |
| IUPAC Name | 2-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]aniline |
| Standard InChI | InChI=1S/C13H11N3OS/c14-11-4-2-1-3-9(11)7-12-15-13(16-17-12)10-5-6-18-8-10/h1-6,8H,7,14H2 |
| Standard InChI Key | WPZDAQWOOUUWCQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CSC=C3)N |
| Canonical SMILES | C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CSC=C3)N |
Introduction
2-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline is a heterocyclic compound that combines key functional groups, including a thiophene ring, a 1,2,4-oxadiazole moiety, and an aniline derivative. This structure suggests potential applications in medicinal chemistry due to the bioactivity associated with these functional groups.
The compound's molecular framework is built around:
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Thiophene (C4H4S): Known for its electron-rich aromaticity, thiophene derivatives are widely studied for their biological and electronic properties.
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1,2,4-Oxadiazole: A five-membered heterocycle containing oxygen and nitrogen atoms. This moiety is often explored for its antimicrobial, anticancer, and anti-inflammatory activities.
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Aniline (C6H5NH2): A primary aromatic amine that serves as a precursor in the synthesis of dyes, drugs, and polymers.
Synthesis
While specific synthetic routes for this compound are not directly available in the provided data, general methods for synthesizing related compounds involve:
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Formation of the Oxadiazole Ring:
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Condensation of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
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Use of reagents such as phosphorus oxychloride (POCl3) or acetic anhydride.
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Functionalization with Thiophene:
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Introduction of thiophene via electrophilic substitution or coupling reactions.
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Attachment of the Aniline Group:
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Alkylation or reductive amination to link aniline through a methyl bridge.
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Potential Applications
The combination of thiophene, oxadiazole, and aniline functionalities suggests several applications:
Medicinal Chemistry
Compounds containing oxadiazole rings are known for their pharmacological activities:
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Antimicrobial Activity: Oxadiazoles have shown efficacy against bacterial and fungal strains .
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Antioxidant Potential: Similar derivatives exhibit radical scavenging properties due to electron-donating substituents .
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Anti-inflammatory Activity: Molecular docking studies suggest that oxadiazoles can inhibit enzymes like 5-lipoxygenase .
Materials Science
Thiophene-containing compounds are explored in organic electronics due to their conductive properties. The inclusion of an oxadiazole ring could enhance thermal stability and electron transport.
Synthetic Intermediates
The compound can serve as a building block for more complex molecules in drug discovery or advanced materials.
Analytical Data
Although specific experimental data for this compound is unavailable in the provided sources, similar compounds have been characterized using:
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NMR Spectroscopy (¹H and ¹³C): To confirm chemical shifts corresponding to aromatic protons and carbons.
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Mass Spectrometry (MS): For molecular weight determination.
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Infrared Spectroscopy (IR): To identify functional groups like NH (aniline) and C=N (oxadiazole).
Research Outlook
The unique structure of 2-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline makes it a promising candidate for further exploration in:
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Drug design targeting antimicrobial or antioxidant pathways.
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Development of organic semiconductors or light-emitting diodes.
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Fundamental studies on heterocyclic chemistry.
Table: Comparison with Related Compounds
| Property | Thiophene Derivatives | Oxadiazole Derivatives | Aniline Derivatives |
|---|---|---|---|
| Biological Activity | Antimicrobial | Antioxidant/Anti-cancer | Precursor in drugs |
| Electronic Properties | Conductivity | Electron transport | Limited |
| Synthetic Complexity | Moderate | High | Low |
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